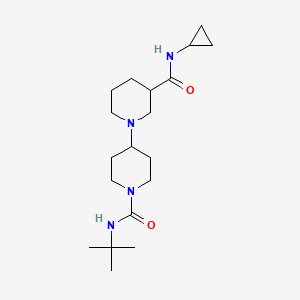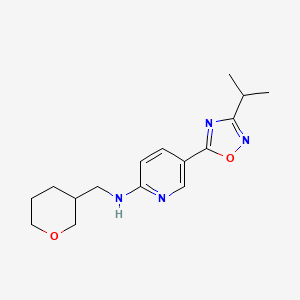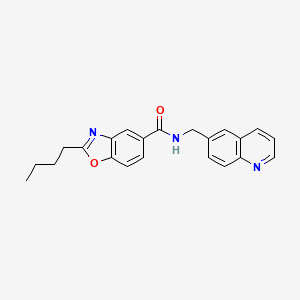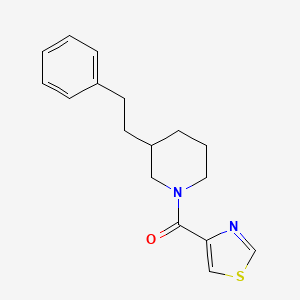![molecular formula C23H20N4O3 B6063779 N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide](/img/structure/B6063779.png)
N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune response. In
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has shown potent anti-tumor activity in preclinical models of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic option for autoimmune diseases and inflammatory disorders.
Wirkmechanismus
N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide inhibits the activity of BTK, which is a key enzyme involved in the activation of B cells. BTK plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to the inhibition of B-cell activation, proliferation, and survival, ultimately leading to the death of B cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic option for autoimmune diseases and inflammatory disorders. However, the biochemical and physiological effects of this compound in humans are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide in lab experiments is its potency and specificity for BTK. This compound has been optimized to inhibit BTK activity with high potency and specificity, making it a valuable tool for studying the B-cell receptor signaling pathway. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in preclinical models, and its toxicity in humans is still being studied.
Zukünftige Richtungen
There are several future directions for the study of N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide. One direction is the development of this compound as a therapeutic option for B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the study of the biochemical and physiological effects of this compound in humans. In addition, there is potential for the development of new compounds that target BTK with higher potency and specificity than this compound. Finally, the study of the B-cell receptor signaling pathway and its role in the immune response will continue to be an important area of research in the future.
Synthesemethoden
The synthesis of N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide involves several steps. The starting material is 2-methyl-5-(2-quinoxalinyl)aniline, which is reacted with 2-bromo-1-methyl-2-oxoethyl furan to form the intermediate product. This intermediate is then reacted with 2-amino-5-methylphenylboronic acid to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Eigenschaften
IUPAC Name |
N-[1-(2-methyl-5-quinoxalin-2-ylanilino)-1-oxopropan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-14-9-10-16(20-13-24-17-6-3-4-7-18(17)26-20)12-19(14)27-22(28)15(2)25-23(29)21-8-5-11-30-21/h3-13,15H,1-2H3,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWUYJUAXBFPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C(C)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol](/img/structure/B6063715.png)

![N-(2-furylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063725.png)
![1-(2-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6063744.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(6-methyl-2-pyridinyl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6063750.png)
![methyl 3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B6063768.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6063784.png)
![N-cyclopentyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6063792.png)
![4-(3-ethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6063793.png)


![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6063806.png)